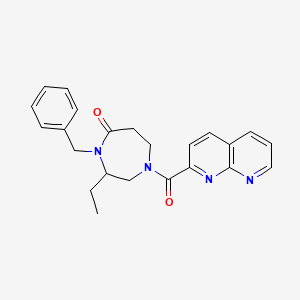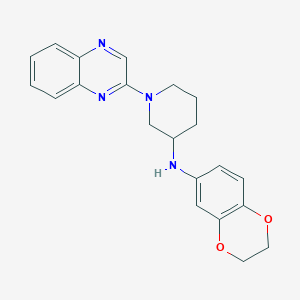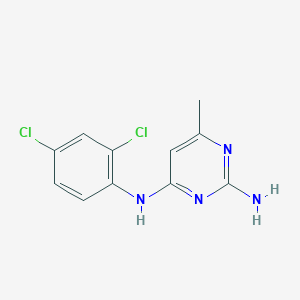
N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, also known as DMPU, is a widely used organic solvent in chemical synthesis. It is a colorless and odorless liquid that is highly polar and has a low boiling point. DMPU has been extensively studied for its unique properties and has found numerous applications in scientific research.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea is not fully understood. However, it is believed that N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea acts as a Lewis base and forms complexes with metal ions, which enhances the reactivity of the metal ions in various reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea. However, studies have shown that N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea is not mutagenic or genotoxic in bacterial and mammalian cells.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has several advantages as a solvent in chemical reactions. It is highly polar, which makes it an excellent solvent for polar compounds. It also has a low boiling point, which makes it easy to remove from reaction mixtures. However, N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has several limitations. It is highly reactive with water and air, which can lead to the formation of impurities in reaction mixtures. It is also toxic and should be handled with care.
Future Directions
Future research on N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea could focus on developing new synthetic methods that use N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea as a solvent or catalyst. Additionally, research could focus on developing new applications for N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea in the synthesis of pharmaceuticals, agrochemicals, and polymers. Further studies on the biochemical and physiological effects of N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea could also be conducted to better understand its safety and potential toxicity.
Synthesis Methods
N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea can be synthesized through various methods, including reaction of 2,5-dimethylaniline with carbon dioxide and subsequent reaction of the resulting product with 4,6-dimethyl-2-pyridinecarboxylic acid chloride. Another method involves the reaction of 2,5-dimethylaniline with phosgene and subsequent reaction with 4,6-dimethyl-2-pyridine.
Scientific Research Applications
N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has been widely used as a solvent in various chemical reactions, including coupling reactions, Grignard reactions, and Suzuki-Miyaura cross-coupling reactions. It has also been used as a catalyst in various reactions, including the synthesis of cyclic carbonates and the conversion of epoxides to aldehydes. N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has also found applications in the synthesis of pharmaceuticals, agrochemicals, and polymers.
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-10-5-6-12(3)14(8-10)18-16(20)19-15-9-11(2)7-13(4)17-15/h5-9H,1-4H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUUFTLFHKSRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(4H-1,2,4-triazol-4-yl)ethyl]acetamide](/img/structure/B5483595.png)
![3-(1-naphthyl)-5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5483599.png)
![3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5483603.png)
![N-(1-isobutyryl-4-piperidinyl)-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5483605.png)
![6-(3-ethoxy-2-methoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5483610.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(3-methylisoxazol-5-yl)acetamide](/img/structure/B5483614.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,3-dimethoxyphenyl)acrylonitrile](/img/structure/B5483620.png)
![N'-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5483633.png)
![7-methyl-6-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5483656.png)
![2-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}phenol](/img/structure/B5483660.png)
![4-{[(2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5483668.png)